molecular formula C11H12O5S B1424507 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid CAS No. 1334012-17-7

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid

Cat. No.: B1424507
CAS No.: 1334012-17-7
M. Wt: 256.28 g/mol
InChI Key: PHYGIHOXGVLYEV-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid is an organic compound with the molecular formula C11H12O5S and a molecular weight of 256.28 g/mol This compound features a benzodioxine ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The benzodioxine ring system can interact with various biological targets, potentially modulating enzyme activity or receptor binding . The propanoic acid moiety can enhance the compound’s solubility and bioavailability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the benzodioxine ring system and the propanoic acid moiety further enhances its versatility and applicability in various fields .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfinyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c12-11(13)3-6-17(14)8-1-2-9-10(7-8)16-5-4-15-9/h1-2,7H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYGIHOXGVLYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid
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3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid
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3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid
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3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid
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3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid

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